3-Amino-6-bromopyridazine

Overview

Description

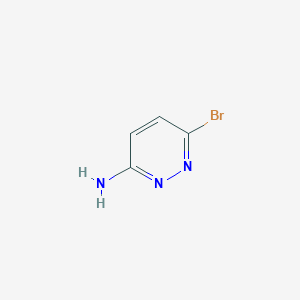

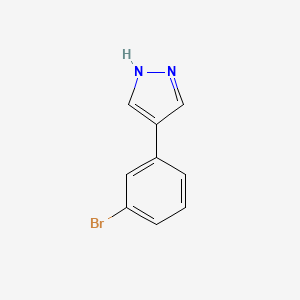

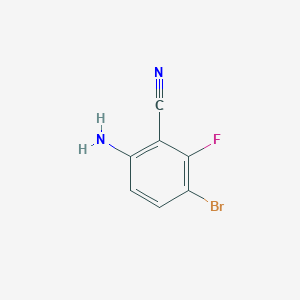

3-Amino-6-bromopyridazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, and substituents at the 3 and 6 positions of the ring.

Synthesis Analysis

The synthesis of 3-amino-6-bromopyridazine derivatives has been explored through palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki and Stille cross-coupling reactions have been utilized starting from 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine. An improved method for synthesizing 3-amino-6-iodopyridazine from the chloro derivative has also been described, indicating that starting from the iodopyridazine may not be necessary .

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of 3-amino-6-bromopyridazine, the general structure can be inferred from the synthesis methods and the nature of pyridazine compounds. The pyridazine ring's electronic structure is influenced by the amino and bromo substituents, which can affect its reactivity and interaction with other molecules during synthesis.

Chemical Reactions Analysis

The reactivity of 3-amino-6-bromopyridazine has been harnessed in various chemical reactions to produce a range of compounds. For instance, it has been used as a starting material for the synthesis of 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines, which have shown potent antitumor activity . Additionally, the compound has been utilized in the preparation of 3-amino pyridazine libraries through amination and Pd(0) cross-coupling reactions under microwave irradiation .

Physical and Chemical Properties Analysis

Scientific Research Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : The pyridazine ring, which is a part of 3-Amino-6-bromopyridazine, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These can be important in drug-target interactions .

- Methods of Application : The pyridazine ring is used in drug design as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . It can also be deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .

- Results or Outcomes : The inherent properties of the pyridazine ring have been used to solve challenges associated with candidate optimization in drug discovery . For example, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are FDA-approved drugs that incorporate a pyridazine ring .

-

Pharmaceutical Applications

- Field : Medicinal Chemistry

- Application Summary : 3-Amino-6-bromopyridazine is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anticancer agents, and anti-inflammatory agents . For instance, it is used in the synthesis of GSK364735, a potent and selective inhibitor of the protein kinase RAS . The compound is also used in the synthesis of HCV NS5B polymerase inhibitors, such as Filibuvir and Dasabuvir . These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .

- Methods of Application : The compound is used in the synthesis of several other pharmaceutical compounds, including TAK-659, a selective inhibitor of spleen tyrosine kinase (SYK), which is being developed for the treatment of B-cell malignancies . It is also used in the synthesis of GSK2830371, a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is being developed for the treatment of various types of cancer .

-

Agrochemical Applications

- Field : Agrochemistry

- Application Summary : 3-Amino-6-bromopyridazine is used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides . For instance, it is used in the synthesis of sulfonylurea herbicides, which are widely used to control weeds in crops such as wheat, barley, and rice . The herbicides work by inhibiting the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids in plants .

- Methods of Application : The compound is also used in the synthesis of insecticides, such as the neonicotinoid insecticides, which are widely used to control pests in crops such as cotton, corn, and soybeans . The insecticides work by targeting the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects, leading to paralysis and death .

-

Materials Science Applications

- Field : Materials Science

- Application Summary : 3-Amino-6-bromopyridazine is used in materials science applications, particularly in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

- Methods of Application : For instance, 3-Amino-6-bromopyridazine is used in the synthesis of a series of donor-acceptor conjugated polymers, which have been shown to exhibit high charge-carrier mobility and excellent photovoltaic performance .

-

Pharmaceutical Applications

- Field : Medicinal Chemistry

- Application Summary : 3-Amino-6-bromopyridazine is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anticancer agents, and anti-inflammatory agents . For instance, it is used in the synthesis of GSK364735, a potent and selective inhibitor of the protein kinase RAS . The compound is also used in the synthesis of HCV NS5B polymerase inhibitors, such as Filibuvir and Dasabuvir . These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .

- Methods of Application : The compound is used in the synthesis of several other pharmaceutical compounds, including TAK-659, a selective inhibitor of spleen tyrosine kinase (SYK), which is being developed for the treatment of B-cell malignancies . It is also used in the synthesis of GSK2830371, a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is being developed for the treatment of various types of cancer .

-

Agrochemical Applications

- Field : Agrochemistry

- Application Summary : 3-Amino-6-bromopyridazine is used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides . For instance, it is used in the synthesis of sulfonylurea herbicides, which are widely used to control weeds in crops such as wheat, barley, and rice . The herbicides work by inhibiting the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids in plants . The compound is also used in the synthesis of insecticides, such as the neonicotinoid insecticides, which are widely used to control pests in crops such as cotton, corn, and soybeans . The insecticides work by targeting the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects, leading to paralysis and death .

-

Materials Science Applications

- Field : Materials Science

- Application Summary : 3-Amino-6-bromopyridazine is used in materials science applications, particularly in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

- Methods of Application : For instance, 3-Amino-6-bromopyridazine is used in the synthesis of a series of donor-acceptor conjugated polymers, which have been shown to exhibit high charge-carrier mobility and excellent photovoltaic performance .

Safety And Hazards

3-Amino-6-bromopyridazine is classified as a hazardous substance. It can cause skin irritation and may be harmful if swallowed or inhaled. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name |

6-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTDHDQFLZNYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383405 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromopyridazine | |

CAS RN |

88497-27-2 | |

| Record name | 3-Amino-6-bromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)